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molecular formula C4H9O5P B1582296 Trimethyl phosphonoformate CAS No. 31142-23-1

Trimethyl phosphonoformate

Cat. No. B1582296
M. Wt: 168.08 g/mol
InChI Key: VITRIUYHBVKBDH-UHFFFAOYSA-N
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Patent
US04017297

Procedure details

One hundred and thirty parts of trimethyl phosphite are heated to 125° C. and treated with 100 parts of methyl chloroformate at a rate sufficient to maintain a reaction temperature of at least 100° C. After gas evolution stops, the residue is distilled to obtain 131 parts of dimethyl methoxycarbonylphosphonate, b.p. 83°-85° C./1.2 mm., nD25 = 1.4210.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O:6][CH3:7])([O:4][CH3:5])[O:2]C.Cl[C:9]([O:11][CH3:12])=[O:10]>>[CH3:12][O:11][C:9]([P:1](=[O:2])([O:6][CH3:7])[O:4][CH3:5])=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(OC)(OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature of at least 100° C
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(=O)P(OC)(OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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